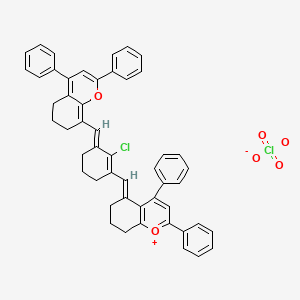
8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium perchlorate is a complex organic compound with a molecular formula of C50H42Cl2O6. This compound is notable for its intricate structure, which includes multiple aromatic rings and a perchlorate group. It is primarily used in scientific research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium perchlorate involves multiple steps, starting with the preparation of the chromenylium core The reaction typically involves the condensation of 2,4-diphenyl-6,7-dihydro-5H-chromen-8-one with a suitable chlorinated cyclohexene derivative under controlled conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction outcomes.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products are often used as intermediates in further chemical synthesis or as final products in various applications.
科学的研究の応用
8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium perchlorate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studies of reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as a component in various industrial processes.
作用機序
The mechanism of action of 8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium perchlorate involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other chromenylium derivatives and perchlorate-containing compounds. Examples include:
- 8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium chloride
- 8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium bromide
Uniqueness
What sets 8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium perchlorate apart is its unique combination of structural features, which confer specific chemical properties and reactivity. The presence of the perchlorate group, in particular, influences its solubility, stability, and reactivity, making it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C50H42Cl2O6 |
|---|---|
分子量 |
809.8 g/mol |
IUPAC名 |
(5E)-5-[[(3E)-2-chloro-3-[(2,4-diphenyl-6,7-dihydro-5H-chromen-8-yl)methylidene]cyclohexen-1-yl]methylidene]-2,4-diphenyl-7,8-dihydro-6H-chromen-1-ium;perchlorate |
InChI |
InChI=1S/C50H42ClO2.ClHO4/c51-49-39(30-38-24-15-29-45-48(38)44(35-18-7-2-8-19-35)33-46(52-45)36-20-9-3-10-21-36)25-13-26-40(49)31-41-27-14-28-42-43(34-16-5-1-6-17-34)32-47(53-50(41)42)37-22-11-4-12-23-37;2-1(3,4)5/h1-12,16-23,30-33H,13-15,24-29H2;(H,2,3,4,5)/q+1;/p-1/b38-30+,40-31+; |
InChIキー |
SBPPRFXDNIKBTN-JCSBUTHPSA-M |
異性体SMILES |
C1C/C(=C\C2=C3C(=C(C=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)CCC2)/C(=C(C1)/C=C/6\CCCC7=C6C(=CC(=[O+]7)C8=CC=CC=C8)C9=CC=CC=C9)Cl.[O-]Cl(=O)(=O)=O |
正規SMILES |
C1CC(=CC2=C3C(=C(C=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)CCC2)C(=C(C1)C=C6CCCC7=C6C(=CC(=[O+]7)C8=CC=CC=C8)C9=CC=CC=C9)Cl.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxylic acid](/img/structure/B13761008.png)
![2-[4-(dimethylaminodiazenyl)-N-[2-(9H-fluoren-9-yl)acetyl]anilino]-2-methylbutanoate](/img/structure/B13761012.png)
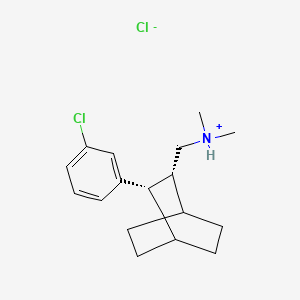

![Acetamide,N-[[4-(aminomethyl)tetrahydro-2H-pyran-4-YL]methyl]-](/img/structure/B13761033.png)
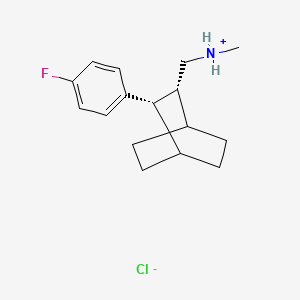

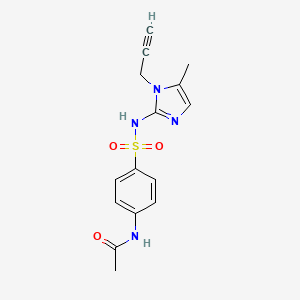


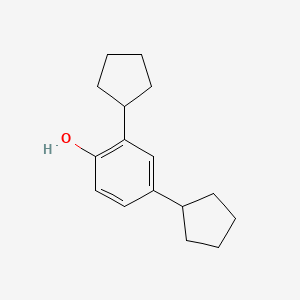
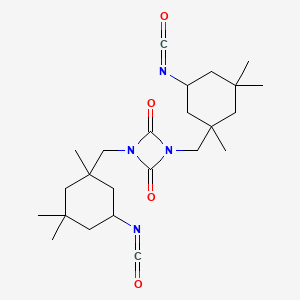
![4-[2-(2-Methyl-5-nitro-2H-1,3-benzodioxol-2-yl)ethyl]morpholine--hydrogen chloride (1/1)](/img/structure/B13761082.png)
![3H-Indolium, 5-chloro-2-[2-[4-[(2-cyanoethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, methyl sulfate](/img/structure/B13761097.png)
